N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyrazine moiety and a carbothioamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide typically involves the reaction of tert-butyl piperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a thiocarbamoyl chloride to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted piperazine derivatives.
Scientific Research Applications
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- N-tert-Butyl-4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(tert-Butyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazine and carbothioamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
89007-55-6 |
---|---|
Molecular Formula |
C13H21N5S |
Molecular Weight |
279.41 g/mol |
IUPAC Name |
N-tert-butyl-4-pyrazin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H21N5S/c1-13(2,3)16-12(19)18-8-6-17(7-9-18)11-10-14-4-5-15-11/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
InChI Key |
XZQILJBKNXDZES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.